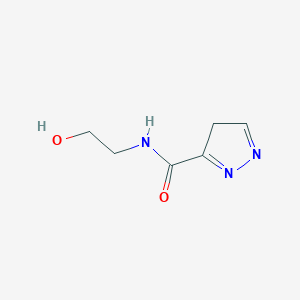
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as HEPPC, is a synthetic compound that has been studied extensively in scientific research. It is a novel compound that has been used in numerous studies, and has been found to possess a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide and its derivatives exhibit significant antimicrobial activities. Studies have shown that certain derivatives, like 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide], demonstrate higher antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida krusei (Aytemir, Erol, Hider, & Özalp, 2003).
Synthesis of Bioactive Compounds
These compounds are used in the synthesis of various bioactive compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating a route to novel chemical structures with potential biological activities (Bol’but, Kemskii, & Vovk, 2014).
Cytotoxicity Studies
Research has also focused on evaluating the cytotoxicity of pyrazole derivatives. Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and assessed for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma cells (Hassan, Hafez, Osman, 2014).
Nematocidal Evaluation
In the agricultural sector, pyrazole carboxamide derivatives have shown promising nematocidal activity. A study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds revealed good nematocidal activity against Meloidogyne incognita, a common nematode pest in agriculture (Zhao, Xing, Xu, Peng, & Liu, 2017).
Antifungal Properties in Agriculture
Pyrazole derivatives have been identified as potent growth inhibitors of phytopathogenic fungi, providing a potential route for developing new agrochemicals. Compounds like pyrazole/isoxazole-3-carboxamido-4-carboxylic acids have shown effectiveness against various fungal pathogens, such as Pythium ultimum and Botrytis cinerea (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Mécanisme D'action
Target of Action
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . It has been studied for its interaction with various targets. A main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity by an "entourage effect" . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .
Biochemical Pathways
PEA participates in a number of enzymatic reactions . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The presence of PEA or other structurally related N-acylethanolamines enhances anandamide activity .
Pharmacokinetics
HEP was administered by oral route to volunteers to investigate its plasma profile and calculate the relevant pharmacokinetic parameters . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose .
Result of Action
Action Environment
It is known that the compound is a strong base used to salify organic acids of pharmaceutical interest in order to improve their solubility in water .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h2,10H,1,3-4H2,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABYFMPNKDGTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN=C1C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
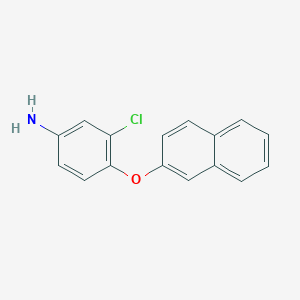
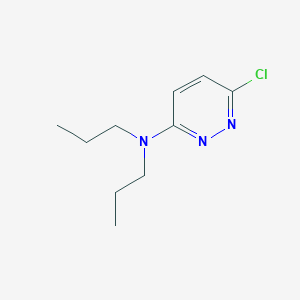
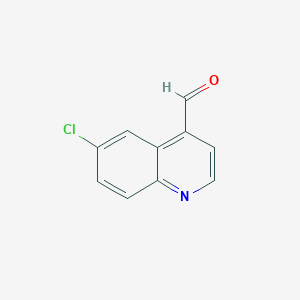
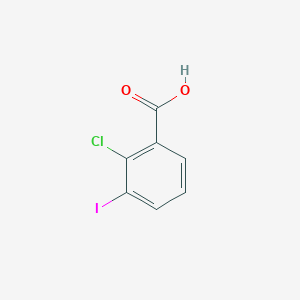

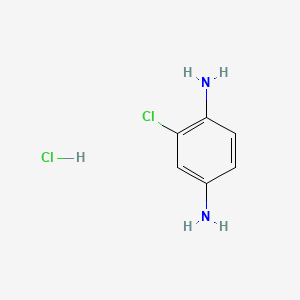
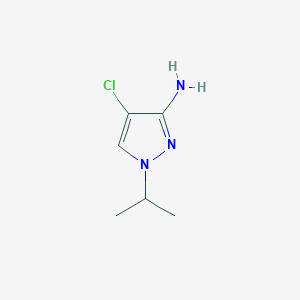
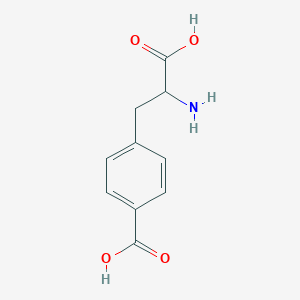

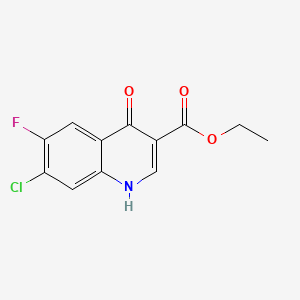
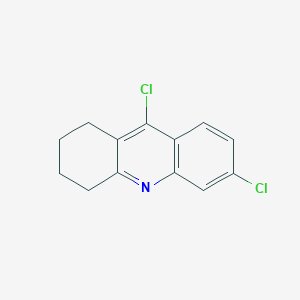
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)